3-[2-(Morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione
Description
This compound belongs to the 1,3-thiazolidine-2,4-dione (TZD) class, a heterocyclic scaffold widely studied for its diverse pharmacological activities. The structure features a TZD core substituted at the 3-position with a 2-(morpholin-4-yl)-2-oxoethyl group. The morpholine ring, a six-membered oxygen- and nitrogen-containing heterocycle, confers unique electronic and solubility properties, while the 2-oxoethyl linker facilitates interactions with biological targets .
Properties
IUPAC Name |
3-(2-morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c12-7(10-1-3-15-4-2-10)5-11-8(13)6-16-9(11)14/h1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVLVNAHCWNECQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C(=O)CSC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione typically involves the reaction of morpholine with a thiazolidine-2,4-dione derivative. One common method involves the use of 2-bromoethyl morpholine as a starting material, which is then reacted with thiazolidine-2,4-dione under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions
3-[2-(Morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
3-[2-(Morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-[2-(Morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Target Compound vs. 5-Substituted Benzylidene Derivatives
Compounds such as 5-(benzylidene)-3-(2-(morpholin-4-yl)ethyl)-1,3-thiazolidine-2,4-dione () share the TZD core and morpholine moiety but differ in the 5-position substitution. The target compound lacks the 5-benzylidene group, which is critical for aldose reductase (ALR-2) inhibition in analogs . The synthetic route for the target compound likely involves Knoevenagel condensation followed by alkylation, similar to methods in , where 4-(2-chloroethyl)morpholine hydrochloride is used for substitution .
Comparison with 3-(2-Oxo-2-arylethyl) Derivatives
- 3-(2-Oxo-2-phenylethyl)-TZD (): Replaces the morpholine ring with a phenyl group, reducing solubility due to the absence of polar morpholine oxygen atoms. This analog highlights the importance of heterocyclic substituents in modulating physicochemical properties.
Antidiabetic and ALR-2 Inhibition
The target compound’s structural analogs (e.g., ) demonstrate potent ALR-2 inhibition (IC₅₀ values in µM range), critical for treating diabetic complications. The morpholine group may enhance solubility, improving bioavailability compared to lipophilic 5-arylidene derivatives . In contrast, 5-{[2-(4-alkyl/aryl)imidazo[1,2]thiadiazol-5-yl]methylene}-TZDs () show superior antidiabetic activity due to naphthyl/coumarinyl groups at C5, emphasizing the role of aromatic substituents in target engagement .
Antifungal and Anticancer Activity
The compound L-173 (), a 3-substituted TZD with a piperazine-triazole side chain, exhibits antifungal and anticancer properties. Its bulky substituents improve membrane penetration but reduce aqueous solubility compared to the target compound’s compact morpholine group. Thermodynamic studies of L-173’s solubility (pH 1.2–7.4) suggest that the morpholine derivative may offer better stability in physiological buffers .
Anti-Tubercular Activity
3,5-Disubstituted TZDs (e.g., compounds 94–96 in ) with nitro/methoxybenzylidene groups show anti-tubercular activity (MIC < 1 µg/mL). The target compound’s morpholine group lacks the aromaticity required for Mycobacterium enzyme inhibition, indicating structural specificity for this application .
Physicochemical Properties
- Solubility : The morpholine ring in the target compound enhances water solubility compared to 3-phenacyl-TZD () or L-173 (). This property is critical for oral bioavailability .
- Thermodynamic Stability : Derivatives like L-173 require cyclodextrin complexes for solubility enhancement, whereas the target compound’s inherent polarity may reduce formulation complexity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
